Comparative Potency: SH-42 Exhibits >164-Fold Greater DHCR24 Inhibition Than the Steroidal Amide MGI-21
SH-42 demonstrates significantly superior potency in inhibiting DHCR24-mediated cholesterol biosynthesis when compared directly to the related steroidal amide MGI-21. In a standardized HL-60 cell assay measuring the incorporation of 2-[13C]acetate into newly synthesized cholesterol, SH-42 achieved an IC50 of less than 5 nM [1][2]. In contrast, the comparator MGI-21 required an IC50 of 823 nM to achieve the same level of inhibition in the identical assay system [1]. This represents an over 164-fold increase in inhibitory potency for SH-42.
| Evidence Dimension | Inhibition of overall cholesterol biosynthesis |
|---|---|
| Target Compound Data | IC50 < 5 nM |
| Comparator Or Baseline | MGI-21 (IC50 = 823 nM) |
| Quantified Difference | >164-fold lower IC50 |
| Conditions | HL-60 cell assay measuring 2-[13C]acetate incorporation |
Why This Matters
The substantially lower IC50 allows researchers to use a lower concentration of SH-42 to achieve complete DHCR24 inhibition, minimizing the risk of off-target effects and compound-related cytotoxicity in cell-based assays and enabling more robust target engagement studies.
- [1] Müller, C., et al. (2017). New chemotype of selective and potent inhibitors of human delta 24-dehydrocholesterol reductase. European Journal of Medicinal Chemistry, 140, 305-320. DOI: 10.1016/j.ejmech.2017.08.011. View Source
- [2] BindingDB BDBM50278872 CHEMBL4170755. (2020). Affinity Data IC50: 2.90nM. Assay Description: Inhibition of DHCR24-mediated cholesterol biosynthesis in human HL60 cells. View Source
